2-(5-bromo-2-fluorophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(5-bromo-2-fluorophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
The synthesis of 2-(5-bromo-2-fluorophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of aryl ketones with 2-amino-N-heterocycles in the presence of dimethyl sulfoxide as a methylene donor. This reaction is catalyzed by potassium persulfate and iodine . Another method involves the use of a one-pot, three-component reaction, which provides good yields .
Chemical Reactions Analysis
2-(5-bromo-2-fluorophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions using palladium catalysts and boronic acids.
Scientific Research Applications
2-(5-bromo-2-fluorophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-fluorophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar compounds to 2-(5-bromo-2-fluorophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine include other imidazo[1,2-a]pyridines such as:
- 2-(5-bromo-2-methylphenyl)-6-methylimidazo[1,2-a]pyridine
- 2-(5-fluoro-2-methylphenyl)-6-methylimidazo[1,2-a]pyridine
- 2-(5-chloro-2-fluorophenyl)-6-methylimidazo[1,2-a]pyridine
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C21H17BrFN3 |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H17BrFN3/c1-13-3-7-16(8-4-13)24-21-20(17-11-15(22)6-9-18(17)23)25-19-10-5-14(2)12-26(19)21/h3-12,24H,1-2H3 |
InChI Key |
DPQWSYNQCCTCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=C(C=CC(=C4)Br)F |
Origin of Product |
United States |
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